N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide
Description
N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide is a synthetic small molecule featuring a furan-pyridazinone core linked via a propyl chain to a phenoxyacetamide moiety. The furan ring (a five-membered heterocycle with oxygen) and the pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) are key pharmacophores associated with diverse biological activities, including anti-inflammatory and enzyme inhibitory effects . The phenoxyacetamide group enhances lipophilicity and may facilitate target binding through hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(14-26-15-6-2-1-3-7-15)20-11-5-12-22-19(24)10-9-16(21-22)17-8-4-13-25-17/h1-4,6-10,13H,5,11-12,14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHAKFXNAVSHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, where a furan boronic acid derivative reacts with a halogenated pyridazinone.
Attachment of the Propyl Chain: The propyl chain is then attached to the pyridazinone-furan intermediate through a nucleophilic substitution reaction.
Formation of the Phenoxyacetamide Group: Finally, the phenoxyacetamide group is introduced via an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine under hydrogenation conditions.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridazinone moieties are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The phenoxyacetamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Analog: N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methoxy-5-methylbenzene-1-sulfonamide
This compound (CAS 1021253-56-4) shares the furan-pyridazinone-propyl backbone but replaces the phenoxyacetamide with a benzene-sulfonamide group substituted with methoxy and methyl moieties .
Key Differences:
| Parameter | Target Compound (Phenoxyacetamide) | Sulfonamide Analog |
|---|---|---|
| Functional Group | Acetamide (CONH) | Sulfonamide (SO₂NH) |
| Substituents | Phenoxy group | Methoxy + methyl groups |
| Molecular Weight | Not explicitly reported | 403.45 g/mol |
| Polarity | Moderate (acetamide) | High (sulfonamide) |
| Predicted logP | ~2.8 (estimated) | ~1.5 (higher polarity) |
Implications :
- The sulfonamide’s higher polarity may improve aqueous solubility but reduce membrane permeability compared to the acetamide.
Phenoxyacetamide Derivatives with Complex Backbones
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () share the phenoxyacetamide motif but incorporate stereochemically complex, peptide-like backbones .
Key Differences:
Implications :
Furan-Pyridazinone Derivatives
For example:
- 6-Oxo-1,6-dihydropyridazine derivatives: Known for cardiotonic effects; substitution at position 3 (e.g., furan) influences potency .
Data Table: Comparative Overview
Biological Activity
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Structural Overview
The compound features a pyridazinone core fused with a furan ring and substituted with a phenoxyacetamide group. This unique structural combination suggests diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, furan-based derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial pathways .
Table 1: Cytotoxic Activity of Furan-Based Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4 | MCF-7 | 4.06 | Apoptosis induction |
| Compound 7 | MCF-7 | 2.96 | G2/M phase arrest |
Studies have demonstrated that similar compounds can disrupt the cell cycle, leading to increased apoptosis as evidenced by flow cytometric analyses which showed a significant accumulation of cells in the pre-G1 phase after treatment .
Anti-inflammatory Effects
The presence of the furan ring in this compound is associated with anti-inflammatory properties. Compounds containing furan derivatives have been reported to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar furan derivatives have shown the ability to inhibit tubulin polymerization, leading to disruption of microtubule dynamics essential for cell division .
- Apoptotic Pathways : The compound may induce apoptosis through intrinsic mitochondrial pathways, increasing pro-apoptotic factors such as p53 and Bax while decreasing anti-apoptotic factors like Bcl-2 .
- Signaling Pathway Modulation : Interaction studies suggest that this compound may bind to proteins involved in cellular signaling related to cancer progression and inflammation.
Study on Anticancer Activity
A study conducted on a series of furan-based derivatives demonstrated their potential as anticancer agents. The derivatives were tested against MCF-7 breast cancer cells, revealing that certain compounds exhibited potent cytotoxic effects at low concentrations (IC50 values in the micromolar range). The study highlighted the importance of structural modifications in enhancing biological activity .
Study on Anti-inflammatory Effects
In another investigation, furan derivatives were evaluated for their ability to inhibit inflammatory responses in vitro. The results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with these compounds, suggesting their potential application in managing inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
